(S)-1-(4-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid
Description
(S)-1-(4-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a 5-oxopyrrolidine-2-carboxylic acid backbone substituted at the N1 position with a 4-methylbenzyl group. This compound belongs to a class of pyroglutamic acid analogs, which are synthesized via modifications of tert-butyl (S)-pyroglutamate intermediates . The (S)-configuration at the C2 position is critical for its stereochemical properties and biological interactions.
The synthesis typically involves alkylation of (S)-pyroglutamate precursors with 4-methylbenzyl halides under basic conditions, followed by deprotection to yield the carboxylic acid . Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol.
Properties
IUPAC Name |
(2S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-2-4-10(5-3-9)8-14-11(13(16)17)6-7-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKNXYHTQNXSEG-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(CCC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2[C@@H](CCC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-(4-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives, notable for its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a carboxylic acid group and a ketone functionality, which enhances its lipophilicity and potential interactions with biological targets. Its molecular formula is with a molecular weight of 233.27 g/mol. The presence of the 4-methylbenzyl substituent is significant in determining its pharmacological properties due to its stereochemistry and structural features that influence biological interactions .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. In vitro studies have demonstrated that derivatives of 5-oxopyrrolidine compounds show varying degrees of activity against cancer cell lines, particularly A549 human lung adenocarcinoma cells. For instance, specific substitutions on the pyrrolidine ring have been shown to enhance anticancer activity significantly.
A comparative analysis highlighted that compounds with halogen substitutions exhibited reduced viability in A549 cells, indicating structure-dependent anticancer activity. For example, compounds with 4-chlorophenyl and 4-bromophenyl substitutions reduced cell viability to 64% and 61%, respectively, compared to untreated controls .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies focusing on multidrug-resistant strains of Staphylococcus aureus revealed promising results, suggesting that derivatives could serve as effective agents against resistant pathogens. The compound's structural features facilitate interactions with bacterial targets, enhancing its efficacy against Gram-positive bacteria .
The mechanism by which this compound exerts its biological effects likely involves modulation of enzyme activities or receptor interactions within specific pathways. Computational studies using molecular docking have predicted potential binding affinities to various biological macromolecules, guiding further empirical validation.
Synthesis Methods
Several synthetic routes have been developed for this compound, each with unique advantages regarding yield and purity:
| Synthesis Method | Description |
|---|---|
| Direct Synthesis | Involves straightforward condensation reactions between starting materials to form the desired compound. |
| Functional Group Modification | Allows for the introduction of various substituents to enhance biological activity through established organic reactions. |
| Chiral Resolution | Utilizes techniques to isolate the active enantiomer from racemic mixtures, ensuring the desired stereochemistry is retained in the final product. |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of various derivatives related to this compound, researchers found that modifications significantly influenced cytotoxicity against A549 cells. Compounds bearing free amino groups demonstrated more potent anticancer activities compared to those with acetylamino fragments .
Case Study 2: Antimicrobial Efficacy Testing
Another study assessed the antimicrobial efficacy of pyrrolidine derivatives against multidrug-resistant strains. The results indicated that certain modifications led to enhanced activity against resistant Staphylococcus aureus, suggesting potential for developing new antimicrobial agents from this scaffold .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of (S)-1-(4-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid exhibit significant antimicrobial properties against various multidrug-resistant pathogens.
Key Findings:
- Activity Against Gram-positive Bacteria : Compounds derived from this scaffold have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains. For instance, certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 64 µg/mL against these pathogens, suggesting their potential as novel antimicrobial agents .
- Broad-spectrum Efficacy : The synthesized derivatives have been tested against a range of bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa, with varying degrees of success. Notably, some compounds demonstrated low cytotoxicity in human airway epithelial cells, indicating a favorable therapeutic index .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively.
Case Studies:
- In Vitro Studies : In A549 human lung adenocarcinoma cell lines, derivatives of the compound showed structure-dependent anticancer activity. One study reported that specific modifications to the compound led to a reduction in cell viability by up to 67.4% compared to controls .
- Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of NMDA receptors in cancer cells, which plays a crucial role in tumor growth and resistance to chemotherapy . This highlights the compound's potential as a therapeutic agent targeting peripheral NMDA receptors in various cancers.
Summary of Applications
| Application | Findings |
|---|---|
| Antimicrobial Activity | Effective against MRSA and other multidrug-resistant pathogens; MICs as low as 64 µg/mL |
| Anticancer Activity | Significant reduction in viability of A549 cells; potential NMDA receptor antagonism |
| Cytotoxicity | Low cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic window |
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key analogs of 5-oxopyrrolidine-2-carboxylic acid, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Data for Selected 5-Oxopyrrolidine-2-carboxylic Acid Derivatives
Key Comparisons
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 4-methylbenzyl group in the target compound increases logP compared to the methyl or unsubstituted analogs, reducing water solubility but enhancing membrane permeability.
- Synthetic Efficiency: Bulky substituents like 2-naphthylmethyl achieve higher yields (97% in ) due to favorable steric and electronic effects during alkylation.
- Thermal Stability : Larger aromatic substituents (e.g., 2-naphthylmethyl, 4-methylbenzyl) may improve thermal stability compared to smaller groups like methyl.
Preparation Methods
N-Alkylation with 4-Methylbenzyl Halides
The 4-methylbenzyl group is introduced via nucleophilic substitution. L-Pyroglutamic acid is treated with 4-methylbenzyl bromide or chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate the reaction at 60–80°C for 12–24 hours.
Reaction Scheme:
Yields typically range from 65% to 78%, with enantiomeric excess (ee) exceeding 98% due to the inherent chirality of L-pyroglutamic acid.
Microwave-Assisted Cyclocondensation Reactions
Microwave irradiation enhances reaction efficiency in constructing the pyrrolidine ring. A two-step protocol involves:
Formation of the Pyrrolidine Skeleton
A diketone intermediate is synthesized via Claisen-Schmidt condensation between ethyl acetoacetate and 4-methylbenzaldehyde. Subsequent cyclization with ammonium acetate under microwave irradiation (300 W, 120°C, 15 minutes) yields the 5-oxopyrrolidine core.
Oxidation and Carboxylic Acid Formation
The ester group is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, followed by oxidation with Jones reagent to introduce the carboxylic acid moiety. Microwave conditions reduce reaction times from hours to minutes, improving yields to 85–90%.
Q & A
Basic Questions
Q. What synthetic strategies are effective for preparing (S)-1-(4-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid with high enantiomeric purity?
- Methodology : The compound can be synthesized via N-alkylation of tert-butyl (S)-pyroglutamate (e.g., tert-butyl (S)-pyroglutamate (S)-54) using NaH and N-protecting reagents (R-X), followed by deprotection with trifluoroacetic acid (TFA) at room temperature. This approach achieves yields up to 97% for structurally similar derivatives like (2S)-1-(2-naphthylmethyl)-5-oxopyrrolidine-2-carboxylic acid .
- Critical Considerations : Optimize reaction time and temperature to avoid racemization. Chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiopurity.
Q. How can the stereochemical integrity of the (S)-configured compound be confirmed during synthesis?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. For example, SC-XRD with a data-to-parameter ratio of 13.2 and R factor ≤0.042 ensures precise stereochemical assignment .
- Alternative Methods : Polarimetry or nuclear Overhauser effect (NOE) NMR experiments can corroborate spatial arrangements.
Q. What are the key stability challenges for this compound in solid-state formulations?
- Methodology : Stability studies under accelerated conditions (40°C/75% RH) for 6 months, combined with differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD), can identify polymorphic transitions. Co-crystallization with acids like (1S,2S,3S,4R,5S)-triol derivatives improves thermal stability by forming hydrogen-bonded networks .
Advanced Research Questions
Q. How does the stereochemistry at the C2 position influence biological activity in related pyrrolidine derivatives?
- Methodology : Compare the pharmacokinetic profiles of (S)- and (R)-enantiomers using in vitro assays (e.g., enzyme inhibition). For example, (S)-5-oxopyrrolidine-2-carboxylic acid derivatives exhibit distinct metabolic roles as endogenous metabolites, while (R)-enantiomers may lack bioactivity .
- Data Analysis : Use molecular docking to correlate stereochemistry with target binding affinities.
Q. What strategies mitigate racemization during N-functionalization of pyroglutamic acid derivatives?
- Methodology : Employ mild alkylation reagents (e.g., benzyl bromides) at low temperatures (−20°C) to minimize epimerization. Real-time monitoring via chiral HPLC ensures reaction control. For example, NaH-mediated alkylation under anhydrous conditions preserves >94% enantiomeric excess (e.e.) in analogous compounds .
Q. How can co-crystallization enhance the solubility and bioavailability of this compound?
- Methodology : Screen co-formers like (1S,2S,3S,4R,5S)-triol derivatives to form 1:1 co-crystals. Solvent-drop grinding or slow evaporation in ethanol/water mixtures (1:1 v/v) optimizes crystal lattice interactions. SC-XRD confirms the absence of hydrate formation, which could destabilize the formulation .
Q. What analytical techniques resolve ambiguities in distinguishing 5-oxopyrrolidine-2-carboxylic acid derivatives from isomeric byproducts?
- Methodology : High-resolution mass spectrometry (HR-MS) coupled with tandem MS/MS fragmentation identifies characteristic ions (e.g., m/z 144.042 for the pyroglutamic acid backbone). For structural isomers, 2D NMR (COSY, HSQC) differentiates substituent positions .
Q. What metabolic pathways are associated with (S)-5-oxopyrrolidine-2-carboxylic acid derivatives in mammalian systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
